Tridiphane

Herbicide Synergism Postemergence Weed Control Corn Tolerance

Tridiphane [2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane] is an oxirane-class herbicide synergist that functions primarily as an inhibitor of glutathione S-transferases (GST) and select cytochrome P450 monooxygenases. Unlike conventional herbicides that act directly on weed targets, tridiphane enhances the efficacy of co-applied herbicides by suppressing the detoxification pathways in weeds that would otherwise confer resistance.

Molecular Formula C10H7Cl5O
Molecular Weight 320.4 g/mol
CAS No. 58138-08-2
Cat. No. B1213744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridiphane
CAS58138-08-2
Synonyms2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane
tridiphane
Molecular FormulaC10H7Cl5O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H7Cl5O/c11-7-1-6(2-8(12)3-7)9(5-16-9)4-10(13,14)15/h1-3H,4-5H2
InChIKeyIBZHOAONZVJLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridiphane (CAS 58138-08-2) Procurement Guide: Quantified Synergist Activity & Herbicide Selectivity


Tridiphane [2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane] is an oxirane-class herbicide synergist that functions primarily as an inhibitor of glutathione S-transferases (GST) and select cytochrome P450 monooxygenases [1]. Unlike conventional herbicides that act directly on weed targets, tridiphane enhances the efficacy of co-applied herbicides by suppressing the detoxification pathways in weeds that would otherwise confer resistance [2]. Its core application is as a postemergence synergist for triazine and chloroacetamide herbicides, particularly in corn (Zea mays) and cereals [3].

Why Tridiphane (CAS 58138-08-2) Cannot Be Substituted: Structural and Functional Basis for Unique Synergism


Tridiphane occupies a unique functional niche that is not shared by other herbicide synergists or safeners. Its ability to simultaneously inhibit both glutathione S-transferase (GST) and specific cytochrome P450 isozymes is a result of its specific 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane structure, which undergoes enzymatic conversion to a potent GST-inhibiting glutathione conjugate [1]. Other oxirane-based safeners or synergists, such as dichlormid or naphthalic anhydride, act primarily as inducers of detoxification enzymes in crops and exhibit only weak inhibitory effects on the target enzymes [2]. The differential response of crops and weeds to tridiphane—where corn demonstrates high tolerance while grassy weeds like giant foxtail and proso millet are highly susceptible—is directly tied to species-specific differences in GST isozyme sensitivity (e.g., Ki = 2 μM in giant foxtail vs. Ki = 8 μM in corn) [1]. Therefore, substituting tridiphane with a generic safener or another synergist will not replicate this precise enzyme inhibition profile and will likely result in either reduced weed control or unacceptable crop injury [3].

Quantitative Evidence for Tridiphane (CAS 58138-08-2) Differentiation: Synergism, Selectivity, and Enzyme Inhibition Data


Quantified Synergism with Alachlor: 36-54% Increased Growth Reduction vs. Herbicide Alone

In a postemergence application study on corn, the combination of tridiphane with alachlor resulted in a significantly greater growth reduction than alachlor applied alone. This effect was quantified across two rates of alachlor (2 and 4 kg ai/ha) [1]. The combination of tridiphane and alachlor provided 36% to 54% greater growth reduction compared to plants treated with alachlor alone [1].

Herbicide Synergism Postemergence Weed Control Corn Tolerance

Quantified Synergism with EPTC: 22-25% Increased Growth Reduction at Low EPTC Rates

Tridiphane was shown to significantly synergize the herbicidal activity of EPTC (S-ethyl dipropylthiocarbamate) in corn. When applied postemergence at EPTC rates of 2 and 4 kg ai/ha, the addition of tridiphane caused a 22% to 25% increase in growth reduction compared to EPTC applied alone [1]. Atrazine, used as a comparator herbicide, was ineffective when combined with tridiphane under the same conditions, highlighting the specific nature of the synergism [1].

Herbicide Synergism Thiocarbamate Herbicides Grass Weed Control

Species-Specific GST Inhibition: 4-Fold Difference in Ki Values Between Weed and Crop

The GSH conjugate of tridiphane acts as a competitive inhibitor of glutathione S-transferase (GST) with respect to GSH. Crucially, its inhibitory potency varies significantly between weed and crop species. The inhibition constant (Ki) was determined to be 2 μM for GST extracts from giant foxtail (Setaria faberi), a target weed, and 8 μM for extracts from corn (Zea mays), a tolerant crop [1]. This represents a 4-fold difference in sensitivity at the enzyme level.

Enzyme Inhibition Selective Toxicity Glutathione S-Transferase

Selective P450 Isozyme Inhibition: High Potency (I50 ~4.0 μM) for PB-Induced Isozymes

Tridiphane is not a broad-spectrum cytochrome P450 inhibitor; it exhibits marked selectivity for specific isozymes. In vitro assays using mouse hepatic microsomes showed that tridiphane potently inhibited demethylase and deethylase activities catalyzed by phenobarbital (PB)-induced P450 enzymes, with an I50 value of approximately 4.0 μM [1]. In contrast, it was a weak inhibitor of enzyme activities catalyzed by 3-methylcholanthrene (3-MC)-induced P450 isozymes [1]. This isozyme selectivity is further supported by binding studies, which showed a much higher affinity for PB-induced microsomes (Ks = 1.0 μM) compared to uninduced microsomes (Ks = 12.6 μM) [1].

Cytochrome P450 Isozyme Selectivity Herbicide Metabolism

Enhanced Atrazine Uptake in Corn: 2-Fold Increase in Absorption

Tridiphane significantly alters the foliar absorption dynamics of co-applied herbicides in a species-specific manner. In corn, the addition of tridiphane resulted in approximately twice as much absorption of 14C-labeled atrazine compared to applications of atrazine without tridiphane [1]. Importantly, this effect was not observed in the weed species German millet (Setaria italica), where tridiphane did not affect atrazine absorption [1].

Herbicide Uptake Foliar Absorption Atrazine Synergism

Tridiphane (CAS 58138-08-2) Application Scenarios Based on Verified Synergism and Selectivity Data


Postemergence Control of Proso Millet in Corn with Reduced Herbicide Rates

For postemergence control of proso millet (Panicum miliaceum) in corn, tridiphane can be tank-mixed with EPTC or alachlor. This strategy allows for the use of lower herbicide rates while achieving effective control, as demonstrated by the 22-25% and 36-54% increases in growth reduction, respectively [1]. The lower herbicide rates required for proso millet control compared to corn, as noted in field studies, underscores the crop's tolerance and the economic benefit of this approach [1].

Overcoming Metabolic Resistance in Giant Foxtail to Atrazine

In fields where giant foxtail (Setaria faberi) has developed metabolic resistance to atrazine, the addition of tridiphane can restore herbicide efficacy. Tridiphane's potent inhibition of GST in giant foxtail (Ki = 2 μM) suppresses the weed's primary detoxification pathway for atrazine, overcoming resistance [2]. This application is specifically indicated for grassy weeds where GST-mediated metabolism is the dominant resistance mechanism.

Research Tool for Investigating P450-Mediated Herbicide Metabolism

Tridiphane serves as a valuable biochemical tool for researchers studying cytochrome P450-mediated herbicide metabolism in plants. Its selective inhibition of PB-inducible P450 isozymes (I50 ≈ 4.0 μM) while showing weak activity against 3-MC-inducible isozymes allows for the dissection of specific metabolic pathways involved in herbicide detoxification and resistance [3]. This is particularly useful in studies involving corn, wheat, and sorghum, where P450 activity is a key determinant of herbicide selectivity.

Formulation Studies for Improved Atrazine Uptake in Corn

In the development of new herbicide formulations for corn, tridiphane can be incorporated to enhance the foliar absorption of co-formulated triazine herbicides. The demonstrated 2-fold increase in atrazine absorption in corn can be leveraged to improve the overall efficacy and consistency of weed control, especially under variable environmental conditions that limit uptake [4]. This effect is specific to corn and does not enhance uptake in certain weeds, contributing to the formulation's selectivity.

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